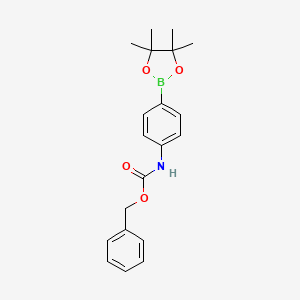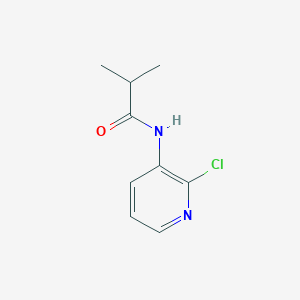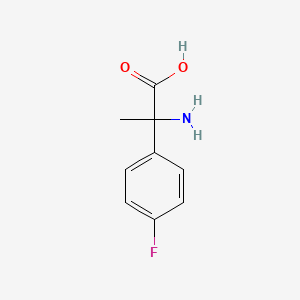
CRTh2 antagonist 2
Descripción general
Descripción
“CRTh2 antagonist 2” is a selective and potent antagonist for the Chemoattractant receptor-homologous molecule expressed on T H 2 cells (CRTH2), with an IC50 of ≤10 nM . CRTH2 is a receptor for prostaglandin D2 (PGD2) and is expressed on various cell types including eosinophils, mast cells, and basophils . CRTH2 and PGD2 are involved in allergic inflammation and eosinophil activation .
Synthesis Analysis
The development of different synthetic routes to “CRTh2 antagonist 2” has been reported . The initial aziridine opening/cyclodehydration strategy was directly amenable to the first GMP deliveries of “CRTh2 antagonist 2”, streamlining the transition from milligram to kilogram-scale production . A more scalable and cost-effective manufacturing route to “CRTh2 antagonist 2” was later engineered .
Molecular Structure Analysis
The crystal structures of human CRTH2 with two antagonists reveal a semi-occluded pocket covered by a well-structured amino terminus and different binding modes of chemically diverse CRTH2 antagonists .
Chemical Reactions Analysis
CRTH2 binds to prostaglandin D2 . This binding is involved in allergic inflammation and eosinophil activation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “CRTh2 antagonist 2” include its molecular formula (C26H23ClN4O3) and molecular weight (474.94) .
Aplicaciones Científicas De Investigación
Asthma Management
CRTh2 antagonists have shown promise in the management of asthma, particularly in improving lung function and quality of life for patients. Clinical trials have demonstrated that CRTh2 antagonist monotherapy can significantly improve pre-bronchodilator FEV1 and reduce asthma exacerbations . This suggests a potential role for CRTh2 antagonists as an alternative to corticosteroids, especially for patients who remain inadequately controlled despite high doses of corticosteroids.
Allergic Inflammation
The role of CRTh2 in allergic inflammation is well-documented, with CRTh2 antagonists being able to inhibit the recruitment and activation of eosinophils, mast cells, and basophils . This mechanism is crucial in controlling allergic responses and could be particularly beneficial in treating conditions like allergic rhinitis and atopic dermatitis.
Eosinophilic Asthma
CRTh2 antagonists are considered to be particularly effective for eosinophilic asthma, a subtype characterized by high levels of eosinophils in the blood and lungs . By targeting the CRTh2 pathway, these antagonists can reduce eosinophilic inflammation and may offer a practical alternative to biological treatments.
Airway Hyper-Responsiveness
Animal models have shown that CRTh2 antagonists can ameliorate symptoms associated with airway hyper-responsiveness, a hallmark of asthma . This includes reducing airflow obstruction and improving airway reactivity, which are critical for enhancing patient breathing and comfort.
Type 2 Inflammation-Driven Diseases
Beyond respiratory conditions, CRTh2 antagonists are being explored for their efficacy in treating a broader range of type 2 inflammation-driven diseases. This includes conditions where prostaglandin D2 (PGD2) plays a significant role in the inflammatory process, such as certain skin disorders and possibly some gastrointestinal diseases .
Mecanismo De Acción
Target of Action
The primary target of CRTh2 antagonist 2 is the Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTh2) . CRTh2 is a G-protein coupled receptor predominantly expressed on various cell types including eosinophils, mast cells, and basophils . It plays a significant role in orchestrating mechanisms of inflammation in allergies and asthma .
Mode of Action
CRTh2 antagonist 2 interacts with its target by blocking the activation of the CRTh2 receptor . This interaction inhibits the chemotaxis of Th2 lymphocytes, eosinophils, and basophils, potentiation of histamine release from basophils, production of inflammatory cytokines (IL-4, IL-5, and IL-13) by Th2 cells, eosinophil degranulation, and prevention of Th2 cell apoptosis .
Biochemical Pathways
The activation of CRTh2 leads to a reduction of intracellular cAMP and calcium mobilization . This results in the chemotaxis of Th2 lymphocytes, eosinophils, mast cells, and basophils .
Pharmacokinetics
It is known that crth2 antagonists are orally administered . More research is needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of CRTh2 antagonist 2’s action include blocking eosinophil activation and chemotaxis , reducing eosinophilia, nasal mucosal swelling, and clinical symptoms of allergic rhinitis . It also improves lung function and quality of life, and reduces asthma exacerbations and SABA use in asthmatics .
Action Environment
It is known that the efficacy of crth2 antagonists in asthma can be controversial, suggesting that individual patient characteristics or environmental factors may influence the compound’s action, efficacy, and stability . More research is needed to provide a detailed discussion on how environmental factors influence the compound’s action.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNBJJEJUDKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CRTh2 antagonist 2 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)
![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)






